molecular formula C23H29N3O B1302825 1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine CAS No. 394653-85-1

1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine

Cat. No.: B1302825
CAS No.: 394653-85-1
M. Wt: 363.5 g/mol
InChI Key: JVFSVNCIJRXULX-UHFFFAOYSA-N
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Description

“1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine” is a chemical compound with the molecular formula C23H29N3O and a molecular weight of 363.50 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an indole ring via an amine linkage . The indole ring is further substituted with an acetyl group . The exact spatial arrangement and bond lengths/angles would require more specific data or computational modeling to determine.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not specified in the available resources . More research is needed to provide a detailed analysis of these properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Enantiomeric Pure Derivatives Synthesis : Król et al. (2022) described the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers, providing insights into the structural configurations via X-ray crystallography. These derivatives are significant for their potential application in developing enantiomerically pure substances with desired biological activities (Król et al., 2022).
  • Intermediate Synthesis for Pharmacological Studies : Ogurtsov and Rakitin (2021) synthesized new compounds from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, highlighting their role as convenient intermediates for further pharmacological exploration (Ogurtsov & Rakitin, 2021).

Potential Biological Activities

  • Neuropeptide Y Y2 Receptor Antagonist : Bonaventure et al. (2004) characterized a novel compound, indicating its potential as a selective antagonist for the neuropeptide Y Y2 receptor. This study illustrates the compound's ability to bind and inhibit specific receptors, suggesting applications in neuroscience research (Bonaventure et al., 2004).
  • Antimicrobial and Antioxidant Activities : Ghoneim et al. (2021) discussed the synthesis of substituted indoles with antimicrobial and antioxidant properties. This study underscores the chemical versatility of indole derivatives and their potential use in developing new therapeutic agents (Ghoneim et al., 2021).

Chemical Functionalities Optimization

  • Cannabinoid Receptor 1 Modulation : Khurana et al. (2014) identified key structural requirements in indole-2-carboxamides for allosteric modulation of the CB1 receptor, providing a framework for designing compounds with improved pharmacological profiles (Khurana et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

1-[5-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-18(27)26-16-10-20-17-22(7-8-23(20)26)24-21-11-14-25(15-12-21)13-9-19-5-3-2-4-6-19/h2-8,17,21,24H,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSVNCIJRXULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC3CCN(CC3)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375562
Record name 1-(5-{[1-(2-Phenylethyl)piperidin-4-yl]amino}-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394653-85-1
Record name 1-(5-{[1-(2-Phenylethyl)piperidin-4-yl]amino}-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-N-[1-(2-phenylethyl)piperidin-4-yl]-indolin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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